molecular formula C8H6F3NO2 B6256388 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid CAS No. 1256835-86-5

5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid

Cat. No.: B6256388
CAS No.: 1256835-86-5
M. Wt: 205.13 g/mol
InChI Key: UKLBTCYKDPDLBK-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)pyridine-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridine ring system substituted with a carboxylic acid group at the 3-position and a 2,2,2-trifluoroethyl group at the 5-position. The presence of both the electron-withdrawing trifluoroethyl group and the carboxylic acid makes this compound a valuable and versatile building block in organic synthesis and medicinal chemistry. As a pyridine carboxylic acid derivative, its primary research application is as a precursor in the design and synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The carboxylic acid functional group allows for further derivatization, notably through amide bond formation or esterification, to create a diverse library of compounds for screening. The trifluoroethyl group is a common motif in drug discovery due to its ability to influence the molecule's metabolic stability, lipophilicity, and binding affinity. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can use this compound to explore its potential as a key intermediate in developing active pharmaceutical ingredients (APIs) or other specialty chemicals.

Properties

CAS No.

1256835-86-5

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)2-5-1-6(7(13)14)4-12-3-5/h1,3-4H,2H2,(H,13,14)

InChI Key

UKLBTCYKDPDLBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)O)CC(F)(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 2,2,2 Trifluoroethyl Pyridine 3 Carboxylic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid allows for the deconstruction of the molecule into simpler, commercially available starting materials. This process involves strategically breaking key bonds to identify plausible synthetic pathways.

Disconnection Strategies for Pyridine (B92270) Ring Formation

The pyridine ring is a key structural motif, and its formation is a critical aspect of the retrosynthesis. Several disconnection strategies can be envisioned based on established pyridine syntheses:

Hantzsch-type Condensation: This approach involves the disconnection of the pyridine ring into three main components: an aldehyde, a β-ketoester (or equivalent), and a source of ammonia. For the target molecule, this would involve a disconnection across the C2-C3 and N1-C6 bonds, and the C4-C5 bond, leading to precursors that can undergo a cyclocondensation reaction.

Bohlmann-Rahtz Pyridine Synthesis: This strategy involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. Disconnecting the target molecule according to this method would break the N1-C2 and C3-C4 bonds, suggesting precursors like a β-enamino ester and a trifluoroethyl-containing α,β-unsaturated ketone or aldehyde.

Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketones with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. A retrosynthetic disconnection following this pathway would involve breaking the bonds around the nitrogen atom and at the C4-C5 position.

Approaches for Introducing the 2,2,2-Trifluoroethyl Group

The introduction of the 2,2,2-trifluoroethyl group is a crucial step. This can be achieved either by starting with a building block already containing this moiety or by introducing it onto a pre-formed pyridine ring.

Using Trifluoroethyl-Containing Building Blocks: A key strategy is to incorporate the trifluoroethyl group into one of the precursors for the pyridine ring synthesis. For instance, a β-ketoester or an α,β-unsaturated ketone bearing the 2,2,2-trifluoroethyl group could be utilized in a Hantzsch or Bohlmann-Rahtz type synthesis, respectively. This approach ensures the correct positioning of the substituent from the outset.

Late-Stage Functionalization: An alternative is to introduce the trifluoroethyl group onto a pre-functionalized pyridine ring. This could potentially be achieved through cross-coupling reactions, for example, by reacting a 5-halopyridine-3-carboxylic acid derivative with a suitable trifluoroethylating agent. However, direct C-H trifluoroethylation of pyridine rings is challenging and often requires specific directing groups.

Strategies for Carboxylic Acid Functionalization

The carboxylic acid group at the 3-position can be introduced in several ways:

Incorporation from a Precursor: The most straightforward approach is to use a building block that already contains the carboxylate functionality (or a precursor like an ester or nitrile). For example, a β-ketoester used in a Hantzsch synthesis would directly provide the desired ester functionality at the 3-position, which can then be hydrolyzed to the carboxylic acid.

Oxidation of a Precursor: If a precursor with a methyl or other oxidizable group is used at the 3-position, a late-stage oxidation can be employed to form the carboxylic acid.

Carboxylation of the Pyridine Ring: Direct carboxylation of a 5-(2,2,2-trifluoroethyl)pyridine intermediate could be another possibility, for instance, through lithiation followed by reaction with carbon dioxide. However, the regioselectivity of such a reaction would need to be carefully controlled.

Direct Synthesis Routes to the this compound Scaffold

Based on the retrosynthetic analysis, several direct synthetic routes can be proposed. These routes often involve the construction of the pyridine ring from acyclic precursors.

Cyclocondensation Reactions Utilizing Trifluoroethyl-Containing Building Blocks

Cyclocondensation reactions are a powerful tool for the synthesis of substituted pyridines. By using a building block that contains the 2,2,2-trifluoroethyl group, the target scaffold can be assembled in a convergent manner. A plausible approach is a modified Hantzsch pyridine synthesis.

Table 1: Representative Hantzsch-type Synthesis for a 5-Substituted Pyridine-3-Carboxylic Acid Ester

StepReactant 1Reactant 2Reactant 3Catalyst/SolventProduct
1Ethyl acetoacetate4,4,4-TrifluorocrotonaldehydeAmmoniaAcetic acid/EthanolEthyl 2,6-dimethyl-5-(2,2,2-trifluoroethyl)-1,4-dihydropyridine-3-carboxylate
2Ethyl 2,6-dimethyl-5-(2,2,2-trifluoroethyl)-1,4-dihydropyridine-3-carboxylateOxidizing agent (e.g., DDQ, nitric acid)--Ethyl 2,6-dimethyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylate
3Ethyl 2,6-dimethyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylateNaOH (aq)--2,6-Dimethyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid

This table presents a generalized, representative reaction scheme. Actual yields and conditions would require experimental optimization.

In this sequence, an appropriate β-dicarbonyl compound, an aldehyde bearing the trifluoroethyl group, and a nitrogen source undergo cyclization to form a dihydropyridine (B1217469) intermediate. Subsequent oxidation affords the aromatic pyridine ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

One-Pot Multicomponent Reactions for Pyridine Ring Construction

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. nih.gov Several MCRs are known for the synthesis of pyridines and could be adapted for the synthesis of the target compound. rsc.org

A potential MCR could involve the reaction of a trifluoroethyl-containing building block, an enamine, and a 1,3-dicarbonyl compound in the presence of a suitable catalyst.

Table 2: Conceptual One-Pot Multicomponent Reaction for the Synthesis of the Target Scaffold

Component 1Component 2Component 3Catalyst/ConditionsProduct
4,4,4-Trifluorobutan-2-oneEthyl 3-aminocrotonateMalononitrileLewis acid or base catalyst, heatA polysubstituted pyridine intermediate

This table outlines a conceptual multicomponent reaction. The feasibility and outcome would depend on the specific reactants and conditions chosen.

The resulting polysubstituted pyridine from such a reaction would likely require further functional group manipulations to arrive at the final target molecule, this compound. For instance, a cyano group at the 3-position could be hydrolyzed to the desired carboxylic acid. The efficiency of MCRs lies in their ability to rapidly build molecular complexity. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of substituted pyridine carboxylic acids are highly dependent on the optimization of reaction conditions and the choice of catalyst systems. While specific optimization data for this compound is not extensively documented in publicly available literature, general principles derived from the synthesis of analogous compounds, such as other trifluoromethylated or substituted nicotinic acids, can be applied.

Key parameters that typically require optimization include temperature, pressure, solvent, reaction time, and the nature of the catalyst and any associated ligands. For instance, in palladium-catalyzed cross-coupling reactions, which are often employed for the introduction of substituents onto the pyridine ring, the choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the phosphine (B1218219) ligand (e.g., PPh₃, Xantphos), and the base (e.g., Cs₂CO₃, K₂CO₃) can significantly impact the yield and purity of the product.

A systematic approach to optimization often involves screening a variety of catalysts and reaction conditions to identify the optimal combination for the desired transformation. The following interactive table illustrates a hypothetical optimization study for a key synthetic step, based on common practices in organometallic catalysis.

Table 1: Hypothetical Optimization of a Palladium-Catalyzed Cross-Coupling Reaction

Indirect Synthetic Pathways via Precursors and Intermediates

Indirect synthetic routes are often the most practical approaches for obtaining multi-substituted pyridine derivatives like this compound. These methods involve the sequential functionalization of a pre-existing pyridine ring or the construction of the ring from acyclic precursors already bearing the desired substituents.

Synthesis from Substituted Pyridines with Subsequent Functionalization

A common and versatile strategy involves starting with a pyridine derivative that is already substituted at the 3- or 5-position and then introducing the remaining functional groups. For example, one could start with a 5-halopyridine-3-carboxylic acid ester and introduce the trifluoroethyl group via a cross-coupling reaction. Alternatively, a pyridine ring bearing a trifluoroethyl group at the 5-position could be functionalized at the 3-position to introduce the carboxylic acid.

This stepwise approach allows for greater control over the regiochemistry of the final product. The choice of starting material is crucial and often dictated by commercial availability and the reactivity of the existing substituents towards the planned chemical transformations.

Trifluoromethylation/Trifluoroethylation Strategies on Pyridine Scaffolds

The introduction of a trifluoroethyl group onto a pyridine ring is a key step in the synthesis of the target molecule. This can be achieved through various methods, including radical and nucleophilic approaches.

Radical trifluoroethylation reactions offer a direct method for the introduction of the CF₃CH₂- group. These reactions typically involve the generation of a trifluoroethyl radical from a suitable precursor, such as 2,2,2-trifluoroethyl iodide, often in the presence of a radical initiator (e.g., AIBN) or through photoredox catalysis. While radical reactions can sometimes suffer from a lack of regioselectivity, the electronic properties of the pyridine ring and any existing substituents can direct the incoming radical to a specific position. For pyridine derivatives, radical additions can occur, and the selectivity is influenced by the reaction conditions and the substrate. nih.gov

Nucleophilic trifluoroethylation provides an alternative route, particularly when a suitable leaving group (e.g., a halogen) is present on the pyridine ring. A common strategy involves the reaction of a 5-halopyridine derivative with a nucleophilic trifluoroethylating agent. For instance, a 5-bromopyridine-3-carboxylate ester could potentially react with a trifluoroethyl-metal species (e.g., (CF₃CH₂)Cu) in a cross-coupling reaction. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is well-established, with fluoropyridines often being more reactive than chloropyridines. acs.org

Carboxylic Acid Introduction and Functional Group Interconversions

The final step in many synthetic routes is the introduction of the carboxylic acid group at the 3-position of the pyridine ring. This can be accomplished through several established methods:

Hydrolysis of a Nitrile: A common and efficient method is the hydrolysis of a corresponding nicotinonitrile (pyridine-3-carbonitrile) derivative. This can be achieved under acidic or basic conditions.

Oxidation of an Alkyl Group: If a precursor with an alkyl group (e.g., a methyl group) at the 3-position is available, it can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid.

Carboxylation of an Organometallic Intermediate: A 3-halopyridine derivative can be converted into an organolithium or Grignard reagent, which can then be reacted with carbon dioxide to form the carboxylic acid.

From a Carboxylic Ester: If the synthesis is carried out using a pyridine-3-carboxylate ester, the final step would be the hydrolysis of the ester to the carboxylic acid, typically under acidic or basic conditions.

Advanced Synthetic Strategies

The development of novel and efficient synthetic routes is crucial for the timely and cost-effective production of complex molecules. Advanced strategies for the synthesis of this compound leverage cutting-edge technologies and methodologies to overcome the challenges associated with traditional synthetic approaches.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound, a plausible strategy involves the use of a palladium- or nickel-catalyzed cross-coupling reaction to introduce the 2,2,2-trifluoroethyl moiety onto a pre-functionalized pyridine ring.

A hypothetical retrosynthetic analysis suggests that the target molecule could be assembled from a 5-halopyridine-3-carboxylic acid derivative and a suitable trifluoroethylating agent. For instance, a Negishi or Stille coupling could be employed.

Illustrative Reaction Scheme:

A common approach for trifluoroethylation involves the use of trifluoroethyl zinc reagents or trifluoroethyl stannanes. The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a suitable phosphine ligand.

Table 1: Exemplar Conditions for Palladium-Catalyzed Trifluoroethylation

Entry Catalyst (mol%) Ligand (mol%) Trifluoroethylating Agent Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ (5) - (CF₃CH₂)₂Zn THF 60 78
2 Pd₂(dba)₃ (2.5) XPhos (5) CF₃CH₂SnBu₃ Toluene 100 85

This data is illustrative and based on typical conditions for similar cross-coupling reactions.

Recent advancements in this field have focused on the development of more active and stable catalyst systems, as well as the use of more readily available and less toxic trifluoroethylating agents. researchgate.net Nickel-catalyzed reactions, for example, have emerged as a cost-effective alternative to palladium-catalyzed transformations. acs.org The direct C-H trifluoroethylation of heteroarenes is another promising, though challenging, avenue that could streamline the synthesis by avoiding the pre-functionalization of the pyridine ring. researchgate.net

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry approaches can be envisioned.

One such approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating. nih.gov This can reduce energy consumption and the use of solvents. The synthesis of pyridine derivatives has been shown to be amenable to microwave-assisted conditions. nih.gov

Another green strategy involves the use of more environmentally benign solvents, such as water, ethanol, or supercritical fluids, in place of traditional volatile organic compounds (VOCs). Biocatalysis, employing enzymes to carry out specific transformations, represents a further step towards a greener synthesis. For instance, enzymes could potentially be used for the selective hydrolysis of an ester precursor to the final carboxylic acid under mild, aqueous conditions. While not yet specifically reported for this molecule, the development of biocatalytic routes for the synthesis of pyridine carboxylic acids from renewable feedstocks like lignin (B12514952) is an active area of research. acsgcipr.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

Parameter Conventional Method Green Chemistry Approach
Energy Source Oil bath, heating mantle Microwave irradiation
Solvent Toluene, Dioxane Water, Ethanol, or solvent-free
Catalyst Stoichiometric reagents Catalytic amounts of recyclable catalysts
Waste Generation Higher Lower

| Reaction Time | Hours to days | Minutes to hours |

The use of pyridine-2-carboxylic acid as a biodegradable catalyst in multicomponent reactions for the synthesis of other heterocyclic compounds highlights a trend towards using greener catalysts. nih.govrsc.org This principle could be extended to the design of a synthesis for the target molecule.

Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. beilstein-journals.orgresearchgate.net The use of microreactors allows for excellent heat and mass transfer, leading to improved safety, higher yields, and greater consistency. researchgate.netorganic-chemistry.orgthieme-connect.com

A continuous flow process for the synthesis of this compound could involve pumping the reactants through a heated and pressurized tube or a packed-bed reactor containing a solid-supported catalyst. This setup would allow for the safe handling of potentially energetic intermediates and facilitate in-line purification and analysis.

For example, a key step such as a nitration or a halogenation on the pyridine ring, which can be highly exothermic, could be performed with much greater safety in a flow reactor. researchgate.net The N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor, showcasing the potential for safer and more efficient processes. researchgate.netorganic-chemistry.orgthieme-connect.com The Bohlmann–Rahtz pyridine synthesis has also been adapted to a continuous flow microwave reactor, resulting in improved yields and reaction kinetics compared to batch processing. beilstein-journals.org

Table 3: Potential Advantages of Continuous Flow Synthesis

Feature Benefit
Enhanced Safety Small reaction volumes minimize the risk of thermal runaways.
Improved Control Precise control over temperature, pressure, and residence time.
Higher Yields Improved mixing and heat transfer can lead to fewer byproducts.
Scalability Production can be increased by running the system for longer periods.

| Integration | Allows for the integration of multiple reaction and purification steps. |

By implementing continuous flow technology, the synthesis of this compound could be made more efficient, safer, and more readily scalable for industrial production.

Chemical Transformations and Derivatization Strategies of 5 2,2,2 Trifluoroethyl Pyridine 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, reduction, and conversion to more reactive intermediates like acid halides.

Esterification Reactions and Their Applications

Esterification of pyridine (B92270) carboxylic acids is a well-established transformation. For analogous compounds, such as nicotinic acid derivatives, this is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. While no specific examples for 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid are available, it is anticipated that standard esterification protocols would be applicable. The resulting esters could serve as important intermediates in the synthesis of more complex molecules, potentially modulating the compound's solubility, and pharmacokinetic properties in drug discovery programs.

Amidation Reactions for Novel Amide Derivatives

The formation of amides from carboxylic acids is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals. The conversion of this compound to its corresponding amides could be accomplished using standard peptide coupling reagents (e.g., EDC, HATU) or by converting the carboxylic acid to a more reactive species first. These amide derivatives would be of interest for biological screening, as the amide bond is a key feature in many bioactive molecules.

Reduction to Alcohols and Further Oxidations

Reduction of the carboxylic acid moiety to a primary alcohol would yield 5-(2,2,2-trifluoroethyl)pyridin-3-yl)methanol. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride or borane (B79455) complexes. The resulting alcohol could then be a precursor for further functionalization, such as oxidation to the corresponding aldehyde, which is a valuable synthon for various carbon-carbon bond-forming reactions.

Formation of Acid Halides and Anhydrides as Intermediates

To enhance the reactivity of the carboxylic acid, it can be converted into an acid halide (e.g., acid chloride) or an anhydride (B1165640). Reagents such as thionyl chloride or oxalyl chloride are commonly used for the synthesis of acid chlorides from carboxylic acids. These highly reactive intermediates can then readily undergo nucleophilic acyl substitution with a wide range of nucleophiles to produce esters, amides, and other derivatives under milder conditions than the direct reactions with the carboxylic acid.

Functionalization of the Pyridine Ring System

The electronic properties of the pyridine ring in this compound are significantly influenced by the nitrogen atom and the two electron-withdrawing substituents.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional deactivating groups, the trifluoroethyl and carboxylic acid moieties, would further decrease the electron density of the ring, making electrophilic substitution reactions particularly challenging. Such reactions, if they were to occur, would likely require harsh conditions and would be directed to the positions meta to the nitrogen and the other substituents, which in this case are already occupied. Therefore, direct electrophilic aromatic substitution on the pyridine ring of this compound is expected to be difficult and may not be a synthetically viable strategy for further functionalization.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a plausible pathway for introducing a variety of functional groups. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles. This electrophilicity is further enhanced by the presence of the strongly electron-withdrawing 2,2,2-trifluoroethyl group at the 5-position and the carboxylic acid group at the 3-position.

For an SNAr reaction to occur, a suitable leaving group, typically a halide, must be present on the ring. The positions most activated for nucleophilic attack on a pyridine ring are the ortho (2- and 6-) and para (4-) positions relative to the ring nitrogen, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom.

In the context of a 3,5-disubstituted pyridine like this compound, the introduction of a leaving group at the 2-, 4-, or 6-position would render the molecule susceptible to SNAr. For instance, if a chloro or bromo substituent were present at the 2- or 6-position, it would be readily displaced by a range of nucleophiles. The strong electron-withdrawing nature of both the trifluoroethyl and carboxylic acid groups would significantly activate these positions towards nucleophilic attack.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative

EntryHalogenated SubstrateNucleophileProduct
12-Chloro-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acidSodium methoxide (B1231860) (NaOMe)2-Methoxy-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid
22-Chloro-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acidAmmonia (NH₃)2-Amino-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid
36-Bromo-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acidSodium hydrosulfide (B80085) (NaSH)6-Mercapto-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid

Note: The reactions presented in this table are hypothetical examples based on established principles of SNAr on electron-deficient pyridines.

Directed Ortho-Metallation and Subsequent Electrophilic Quenching

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide array of substituents.

In this compound, the carboxylic acid group can act as a directing group after in-situ deprotonation to the carboxylate. The carboxylate group is a well-established DMG, directing lithiation to the adjacent C-2 and C-4 positions. The regioselectivity of the metallation would be influenced by the electronic and steric effects of the 5-(2,2,2-trifluoroethyl) group.

Given the strong electron-withdrawing nature of the trifluoroethyl group, the acidity of the C-4 and C-6 protons will be increased. However, the carboxylate at C-3 will primarily direct the lithiation to the C-2 and C-4 positions. The C-2 position is generally more favored for deprotonation in pyridine-3-carboxylic acids. The trifluoroethyl group at C-5 would further acidify the C-4 and C-6 protons. The outcome of the metallation would therefore be a result of the interplay between these directing effects. Quenching of the resulting lithiated species with an electrophile would lead to the introduction of a new substituent at the metallated position.

Table 2: Potential Products from Directed Ortho-Metallation and Electrophilic Quenching

EntryBaseElectrophile (E⁺)Potential Product(s)
1Lithium diisopropylamide (LDA)N,N-Dimethylformamide (DMF)2-Formyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid and/or 4-Formyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid
2n-Butyllithium (n-BuLi)Iodine (I₂)2-Iodo-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid and/or 4-Iodo-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid
3Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)Chlorotrimethylsilane (TMSCl)2-(Trimethylsilyl)-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid and/or 4-(Trimethylsilyl)-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid

Note: The reactions and product distributions in this table are predictive and based on the principles of directed ortho-metallation on substituted pyridines.

Oxidation of the Pyridine Nitrogen

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. The presence of two electron-withdrawing groups (the trifluoroethyl and carboxylic acid moieties) makes the pyridine ring electron-deficient. The oxidation of such electron-poor pyridines generally requires more potent oxidizing agents compared to electron-rich pyridines.

Common reagents for the N-oxidation of electron-deficient pyridines include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of an acid catalyst, or a mixture of hydrogen peroxide and a strong acid like trifluoroacetic acid. The resulting N-oxide is a versatile intermediate for further functionalization. For instance, the N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions and can also be used to introduce functional groups into the side chains of substituents on the pyridine ring.

Table 3: Conditions for the N-Oxidation of this compound

EntryOxidizing AgentSolventProduct
1meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (CH₂Cl₂)This compound N-oxide
2Hydrogen peroxide (H₂O₂), Trifluoroacetic acid (TFA)Acetonitrile (CH₃CN)This compound N-oxide
3Urea-hydrogen peroxide complex (UHP), Trifluoroacetic anhydride (TFAA)Dichloromethane (CH₂Cl₂)This compound N-oxide

Note: The reaction conditions in this table are based on established methods for the N-oxidation of electron-deficient pyridines.

Reactivity and Functionalization of the 2,2,2-Trifluoroethyl Group

Stability and Chemical Resistance Considerations

The 2,2,2-trifluoroethyl group is known for its high chemical stability. The strong carbon-fluorine bonds and the electron-withdrawing nature of the three fluorine atoms make this group resistant to many chemical transformations. It is generally stable under a wide range of reaction conditions, including those involving strong acids, bases, and oxidizing or reducing agents that might affect other parts of the molecule.

This inherent stability is a key feature, allowing for a wide variety of chemical modifications to be performed on the pyridine ring and the carboxylic acid group without affecting the trifluoroethyl moiety. For instance, the reactions discussed in the previous sections, such as nucleophilic aromatic substitution, directed ortho-metallation, and N-oxidation, are not expected to alter the 2,2,2-trifluoroethyl group.

Potential for Further Chemical Modifications

While the 2,2,2-trifluoroethyl group is generally robust, under specific and often harsh conditions, it can undergo chemical modifications. However, direct functionalization of the trifluoroethyl group itself is challenging due to the inertness of the C-F bonds and the deactivating effect it has on the adjacent methylene (B1212753) group.

One potential, albeit difficult, transformation could involve the elimination of HF under strongly basic conditions to form a vinylidene fluoride (B91410) intermediate, which could then be trapped by a nucleophile. Another possibility could involve radical reactions, where a hydrogen atom from the methylene group is abstracted, followed by the introduction of a new functional group. These transformations would require forcing conditions and are not commonly employed. Therefore, for most synthetic purposes, the 2,2,2-trifluoroethyl group is considered a stable substituent that influences the reactivity of the rest of the molecule rather than being a site for further derivatization.

Advanced Spectroscopic and Structural Characterization of 5 2,2,2 Trifluoroethyl Pyridine 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F).

Elucidation of Proton and Carbon Chemical Environments (¹H, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons.

Expected ¹H NMR Data:

Aromatic Protons: Three distinct signals would be expected for the protons on the pyridine (B92270) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid group and the trifluoroethyl substituent.

Ethyl Protons: A quartet would be anticipated for the methylene (B1212753) (-CH2-) protons of the trifluoroethyl group, resulting from coupling with the three neighboring fluorine atoms.

Carboxylic Acid Proton: A broad singlet, typically in the downfield region of the spectrum, would correspond to the acidic proton of the -COOH group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule and their chemical shifts, providing insight into their electronic environments.

Expected ¹³C NMR Data:

Pyridine Carbons: Five distinct signals would be expected for the carbon atoms of the pyridine ring. The carbons attached to the nitrogen and the substituents would have characteristic chemical shifts.

Trifluoroethyl Carbons: Two signals would correspond to the carbons of the trifluoroethyl group. The carbon bearing the three fluorine atoms would exhibit a characteristic quartet in a proton-decoupled spectrum due to one-bond ¹³C-¹⁹F coupling.

Carboxylic Acid Carbon: A signal in the downfield region would be indicative of the carbonyl carbon of the carboxylic acid.

Proton (¹H) Expected Chemical Shift (ppm) Expected Multiplicity Carbon (¹³C) Expected Chemical Shift (ppm)
Pyridine-H2DownfieldSinglet/DoubletC2 (Pyridine)Downfield
Pyridine-H4DownfieldSinglet/DoubletC3 (Pyridine)Midfield
Pyridine-H6DownfieldSinglet/DoubletC4 (Pyridine)Midfield
-CH2-MidfieldQuartetC5 (Pyridine)Midfield
-COOHVery DownfieldBroad SingletC6 (Pyridine)Downfield
-CH2-Midfield
-CF3Upfield (quartet)
-COOHVery Downfield

Table 1. Predicted ¹H and ¹³C NMR Chemical Shift Ranges and Multiplicities for 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid.

Fluorine NMR (¹⁹F NMR) for Trifluoroethyl Moiety Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For the trifluoroethyl group, a single resonance would be expected. The key information derived would be its chemical shift and its coupling to the adjacent methylene protons, which would appear as a triplet in the ¹⁹F NMR spectrum.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to establish the connectivity of the protons within the pyridine ring and the trifluoroethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would be instrumental in assigning the carbon signals of the pyridine ring and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be vital for confirming the position of the substituents on the pyridine ring by observing correlations between the pyridine protons and the carbons of the carboxylic acid and trifluoroethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C8H6F3NO2), confirming the identity of the compound.

Ion Calculated Exact Mass
[M+H]⁺206.0423
[M-H]⁻204.0278

Table 2. Calculated Exact Masses for the Protonated and Deprotonated Molecular Ions of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

By analyzing the fragmentation pattern in the mass spectrum, the structural arrangement of the molecule can be confirmed. Common fragmentation pathways for this molecule would likely involve:

Loss of CO2: Decarboxylation of the carboxylic acid group is a common fragmentation pathway for such compounds.

Loss of CF3: Cleavage of the trifluoromethyl group.

Cleavage of the ethyl side chain: Fragmentation of the bond between the pyridine ring and the trifluoroethyl group.

Ring fragmentation: Cleavage of the pyridine ring itself.

The observation of these characteristic fragment ions would provide strong evidence for the proposed structure of this compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the intermolecular forces within a molecular system. The analysis for this compound is based on established group frequencies and data from analogous compounds.

Identification of Characteristic Functional Group Frequencies (e.g., C=O, C-F, C=N)

The vibrational spectrum of this compound is expected to be dominated by the characteristic modes of its constituent functional groups: the carboxylic acid, the trifluoroethyl group, and the pyridine ring. IR data from the analogue 5-(trifluoromethyl)pyridine-2-carboxylic acid shows a strong carbonyl (C=O) stretching vibration at 1707 cm⁻¹. nih.gov The spectrum also displays a very broad O–H stretching band centered around 3469 cm⁻¹, which is indicative of strong hydrogen bonding. nih.gov

The pyridine ring itself gives rise to several characteristic bands. C=N and C=C stretching vibrations in pyridine derivatives typically occur in the 1650–1400 cm⁻¹ region. For 5-(trifluoromethyl)pyridine-2-carboxylic acid, strong bands are observed at 1606 cm⁻¹ and 1582 cm⁻¹. nih.gov The trifluoromethyl group (-CF₃) exhibits strong absorption bands due to C-F stretching modes, typically found in the 1350-1120 cm⁻¹ range. The analogue shows multiple strong bands in this region, including at 1328, 1290, 1251, 1163, and 1126 cm⁻¹. nih.gov The trifluoroethyl group (-CH₂CF₃) in the title compound would also be expected to show intense C-F stretching vibrations in this region.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Observed Frequency in Analogue* (cm⁻¹) nih.gov
Carboxylic AcidO–H Stretch3500–2500 (broad)3469 (broad)
Carboxylic AcidC=O Stretch1730–16801707
Pyridine RingC=N / C=C Stretch1650–14001606, 1582
TrifluoromethylC–F Stretch1350–11201328, 1251, 1126
ArylC–H Stretch3100–30003050

Investigation of Intermolecular Interactions via Vibrational Modes

The presence and nature of intermolecular interactions, particularly hydrogen bonding, are readily investigated using vibrational spectroscopy. In carboxylic acids, strong intermolecular hydrogen bonds cause significant broadening of the O–H stretching band in the IR spectrum. This phenomenon is clearly observed in the spectrum of the analogue 5-(trifluoromethyl)pyridine-2-carboxylic acid, which features a prominent broad O–H band. nih.gov This indicates that in the solid state, the carboxylic acid moieties are engaged in extensive hydrogen-bonding networks, which is a definitive feature of this class of compounds. Shifts in the C=O stretching frequency can also provide evidence of hydrogen bonding, as the engagement of the carbonyl oxygen as a hydrogen bond acceptor typically lowers its vibrational frequency. The formation of intermolecular ring structures, potentially involving the pyridine nitrogen and haloform-like interactions with the trifluoroethyl group, can induce rigidity and cause shifts in the pyridine ring vibrational frequencies.

X-ray Crystallography

X-ray crystallography provides unambiguous information regarding the three-dimensional arrangement of atoms in the solid state. The following analysis is based on the detailed crystal structure of 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate, which serves as a reliable model for the title compound. nih.goviucr.orgiucr.org

Determination of Solid-State Molecular Conformation

In the crystal structure of the analogue, the pyridine ring is planar, as expected for an aromatic system. iucr.org The carboxylic acid group is found to be nearly co-planar with the attached pyridine ring, with a very small dihedral angle of 1.8(2)° between their least-squares planes. nih.goviucr.org This planarity suggests conjugation between the carboxylic acid and the aromatic ring. The C-F bond lengths of the trifluoromethyl group have an average length of 1.335 Å. iucr.org It is highly probable that this compound adopts a similar low-energy conformation in the solid state, with the carboxylic acid group being largely co-planar with the pyridine ring to maximize electronic stability.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal structure of 5-(trifluoromethyl)pyridine-2-carboxylic acid crystallizes as a monohydrate, and its packing is dominated by an extensive hydrogen-bonding network facilitated by the water molecule. nih.goviucr.org The primary structural motif is a centrosymmetric dimer, where two pyridine carboxylic acid molecules are bridged by two water molecules. iucr.org This arrangement involves a strong hydrogen bond from the carboxylic acid's hydroxyl group to a water oxygen and another from the water hydrogen to the carbonyl oxygen of the neighboring molecule. nih.goviucr.org

These water-bridged dimers are further organized into two-dimensional sheets through additional, longer hydrogen-bonding interactions between the water molecules and the pyridine nitrogen atoms of adjacent dimers. iucr.orgiucr.org The trifluoromethyl groups extend from the faces of these sheets and participate in weaker C–H···F and F···F contacts, which help to stabilize the three-dimensional packing arrangement. nih.goviucr.org This intricate network of strong and weak intermolecular forces defines the supramolecular structure.

Donor–H···AcceptorInteraction TypeDistance (Å) in Analogue* nih.goviucr.org
O(acid)–H···O(water)Strong H-Bond2.5219
O(water)–H···O(carbonyl)Strong H-Bond2.8213
O(water)–H···N(pyridine)H-Bond3.1769
O(water)–H···O(carbonyl)H-Bond (sheet formation)2.8455

Computational and Theoretical Investigations of 5 2,2,2 Trifluoroethyl Pyridine 3 Carboxylic Acid

Quantum Chemical Calculations

No specific studies detailing the quantum chemical calculations for 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid were identified. Such calculations are crucial for understanding the fundamental properties of a molecule.

There is no available research detailing the optimized molecular geometry or the conformational landscape of this compound. Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, which is essential for predicting other properties. Conformational analysis would explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, identifying the most stable conformers and the energy barriers between them.

Detailed electronic structure analyses, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps for this compound, are not present in the available literature. HOMO-LUMO analysis is vital for understanding a molecule's chemical reactivity and electronic transitions. The MEP map provides insights into the charge distribution and is useful for predicting how a molecule will interact with other charged species.

There are no published theoretical predictions of the spectroscopic parameters for this compound. Computational methods are often used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra, which can aid in the experimental identification and characterization of a compound.

Reaction Mechanism Studies

Theoretical studies on the reaction mechanisms involving this compound have not been reported in the searched scientific literature.

No computational studies elucidating the potential synthetic pathways for this compound were found. Such studies would typically involve calculating the energies of reactants, transition states, and products to determine the most energetically favorable routes for its synthesis.

There is a lack of theoretical investigations into the reactivity and selectivity of this compound. Computational chemistry can be a powerful tool to predict how a molecule will react with different reagents and to understand the factors that govern the selectivity of these reactions.

Transition State Analysis for Key Transformations

Computational studies on the reactions of pyridynes, which are highly reactive intermediates derived from pyridines, have provided insights into regioselectivity. nih.gov These studies often employ density functional theory (DFT) to model transition states and predict reaction outcomes. For instance, the regioselectivity of nucleophilic additions to substituted 3,4-pyridynes is influenced by both steric and electronic factors of the substituents. nih.gov In the case of this compound, a key transformation of interest would be decarboxylation. Transition state analysis for such a reaction would likely involve calculating the energy barrier for the cleavage of the C-C bond between the pyridine (B92270) ring and the carboxylic acid group. The presence of the trifluoroethyl group at the 5-position could influence the stability of the transition state and, consequently, the reaction rate.

Another area of interest is the functionalization of the pyridine ring. Transition-metal-free functionalization reactions of pyridines have been a subject of recent research. researchgate.net Computational modeling of these reactions helps in understanding the mechanism and in predicting the regioselectivity. For this compound, computational analysis could predict the most favorable sites for functionalization, taking into account the directing effects of the existing substituents.

Table 1: Predicted Reactivity for this compound based on Analogous Systems

Reaction TypePredicted ReactivityRationale
Electrophilic Aromatic SubstitutionDeactivatedThe pyridine nitrogen and the electron-withdrawing carboxylic acid and trifluoroethyl groups decrease the electron density of the aromatic ring. wikipedia.org
Nucleophilic Aromatic SubstitutionActivatedThe electron-withdrawing groups make the pyridine ring more susceptible to attack by nucleophiles. wikipedia.org
DecarboxylationPlausibleThe stability of the resulting carbanion or radical intermediate would be influenced by the trifluoroethyl group.
Functionalization at NitrogenFavorableThe nitrogen atom of the pyridine ring is a Lewis basic site and can readily react with electrophiles and Lewis acids. wikipedia.org

Role of 5 2,2,2 Trifluoroethyl Pyridine 3 Carboxylic Acid As a Precursor in Advanced Chemical Synthesis

Building Block for Agrochemical Active Ingredients

The pyridine (B92270) carboxylic acid scaffold is a cornerstone in the design of numerous pesticides. The carboxylic acid group provides a convenient handle for synthetic modification, typically conversion to amides or esters, to generate a diverse range of active ingredients. The trifluoroethyl group is particularly valuable in agrochemical design for enhancing the biological efficacy and stability of the final product.

Synthesis of Novel Fungicides and Herbicides

In the field of fungicide development, pyridine carboxamides are a well-established class of active ingredients, most notably as succinate (B1194679) dehydrogenase inhibitors (SDHIs). Theoretically, 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid could be activated (e.g., to an acyl chloride) and reacted with various anilines to produce novel pyridine carboxamide fungicides. The trifluoroethyl group would be expected to modulate the spectrum of activity and physicochemical properties of these potential fungicides.

Similarly, in herbicide research, pyridine carboxylic acids are precursors to synthetic auxin herbicides, which function by disrupting plant growth processes. While many commercial herbicides are based on trifluoromethyl pyridine structures, the use of a trifluoroethyl analogue like this compound could serve as a building block for new herbicides with potentially different crop safety profiles or weed control spectrums.

However, a comprehensive review of current literature does not yield specific examples of commercial or developmental fungicides or herbicides synthesized directly from this compound.

Development of Insecticides and Nematicides

The nicotinic acid framework is integral to several classes of insecticides. For instance, the modification of the carboxylic acid group can lead to the formation of compounds that interact with insect-specific receptors. The introduction of a trifluoroethyl group can increase the compound's potency and persistence.

Despite the theoretical potential for this compound to serve as a precursor for novel insecticides or nematicides, there are no specific, documented instances of its use for this purpose in the available scientific and patent literature. Research in this area has more prominently featured pyridine derivatives with trifluoromethyl substituents.

Intermediate in Pharmaceutical Lead Generation

In pharmaceutical chemistry, the pyridine ring is a privileged scaffold, present in a multitude of approved drugs. nih.gov The carboxylic acid function allows for the creation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR) during drug discovery. nih.gov The trifluoroethyl group is often used to enhance drug-like properties, including metabolic stability and membrane permeability.

Scaffold for Enzyme Inhibitors (e.g., COX, Kinases)

Pyridine carboxylic acids are known scaffolds for various enzyme inhibitors. nih.gov Cyclooxygenase (COX) enzymes, key targets for non-steroidal anti-inflammatory drugs (NSAIDs), can be inhibited by compounds derived from this scaffold. Likewise, protein kinases, which are critical targets in oncology, are often inhibited by molecules containing a pyridine core.

Theoretically, this compound could be used to generate libraries of potential enzyme inhibitors. The carboxylic acid could interact with key basic residues in an enzyme's active site or serve as an attachment point for other pharmacophoric groups. The trifluoroethyl group could occupy hydrophobic pockets within the enzyme, potentially increasing binding affinity.

Despite this potential, a review of the literature did not identify specific research where this compound was used as a direct precursor for the development of COX, kinase, or other enzyme inhibitors.

Precursor for Receptor Modulators

Many drugs function by modulating the activity of cell surface receptors, such as G-protein coupled receptors (GPCRs). Nicotinic acid itself is known to act on the nicotinic acid receptor HCAR2. nih.gov Derivatives of nicotinic acid are synthesized to improve potency, selectivity, and pharmacokinetic profiles. This compound represents a starting point for such derivatives, where the trifluoroethyl group could influence receptor binding and selectivity.

However, there is a lack of specific published research detailing the synthesis of receptor modulators using this compound as the starting material.

Design of New Antimicrobial Agents

The pyridine nucleus is a common feature in many compounds developed for their antimicrobial properties. nih.govnih.gov The synthesis of derivatives from a pyridine carboxylic acid core is a common strategy to discover new antibacterial and antifungal agents. nih.gov The lipophilicity imparted by a trifluoroethyl group could potentially enhance the ability of a compound to penetrate microbial cell walls.

While the general class of pyridine derivatives has shown promise in antimicrobial research, specific examples of antimicrobial agents developed from this compound are not found in the reviewed literature. mdpi.comafricaresearchconnects.com

Applications in Materials Science

Extensive research and a comprehensive review of scientific literature, patent databases, and chemical supplier information were conducted to elucidate the role of this compound in materials science. The investigation focused specifically on its application as a precursor for functional polymers with enhanced properties and its potential in organic electronic materials, such as organic light-emitting diodes (OLEDs).

Despite a thorough search, no publicly available data, research articles, or patents were identified that describe the use of this compound for these specific applications. The following sections detail the lack of findings within the requested subtopics.

Use in Functional Polymers with Enhanced Properties

There is currently no scientific literature or patent data available that details the synthesis or properties of functional polymers derived from this compound. While the structural features of this molecule, such as the carboxylic acid group suitable for polymerization and the trifluoroethyl group for imparting specific properties like hydrophobicity or thermal stability, suggest its potential as a monomer, no studies have been published to confirm this. Consequently, there are no research findings to report on the enhanced properties of any such polymers.

Potential in Organic Electronic Materials (e.g., OLEDs)

Similarly, the investigation yielded no information regarding the application or potential of this compound in the field of organic electronic materials, including OLEDs. The pyridine core and the potential for creating conjugated polymer structures could theoretically make it a candidate for such applications. However, there are no published studies, either experimental or computational, that explore its synthesis into organic electronic materials or evaluate its photophysical or electronic properties for use in devices like OLEDs.

Exploration of Biological Activities and Structure Activity Relationships Sar of 5 2,2,2 Trifluoroethyl Pyridine 3 Carboxylic Acid and Its Derivatives Non Clinical Focus

Mechanism of Action Studies

The precise mechanism of action for 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid is not extensively documented in publicly available research. However, by examining related pyridine (B92270) carboxylic acid derivatives, potential biological interactions can be inferred.

Investigation of Molecular Targets and Pathways

Research into analogous compounds suggests several potential molecular targets. For instance, derivatives of 2-amino-6-trifluoromethyl-3-pyridinecarboxylic acid have been investigated as potential allosteric inhibitors of HIV-1 reverse transcriptase (RT), indicating that the trifluoromethylpyridine scaffold can interact with enzymatic targets. mdpi.com Nicotinic acid and its derivatives are known to interact with various enzymes and receptors. For example, nicotinic acid itself is a ligand for the hydroxycarboxylic acid receptor 2 (HCA2), and its derivatives can inhibit enzymes like cytochrome P450s. drugbank.com Given the structural similarity, it is plausible that this compound could engage with similar biological targets, although the specific pathways would be influenced by the presence and position of the trifluoroethyl group.

Enzyme Inhibition Kinetics and Binding Modes

Studies on related nicotinic acid derivatives have demonstrated their potential as enzyme inhibitors. For example, certain 5-amino-nicotinic acid derivatives have shown inhibitory activity against α-amylase and α-glucosidase. researchgate.net In one study, these derivatives exhibited IC50 values for α-amylase and α-glucosidase inhibition in the micromolar range, suggesting a potential role in carbohydrate metabolism modulation. researchgate.net

The binding mode of such inhibitors often involves interactions with key residues in the active site of the enzyme. Molecular docking studies of 5-amino-nicotinic acid derivatives with α-glucosidase have indicated hydrogen bonding and hydrophobic interactions as crucial for binding. researchgate.net The trifluoroethyl group in this compound, with its strong electron-withdrawing nature and lipophilicity, could significantly influence such binding events. nih.gov

Table 1: Inhibitory Activity of 5-Amino-Nicotinic Acid Derivatives against α-Amylase and α-Glucosidase researchgate.net

Compound α-Amylase IC50 (µM) α-Glucosidase IC50 (µM)
Derivative 1 25.3 ± 0.4 22.1 ± 0.3
Derivative 2 18.7 ± 0.2 15.9 ± 0.1

Note: This table presents data for illustrative 5-amino-nicotinic acid derivatives to demonstrate the potential for enzyme inhibition within this class of compounds.

Receptor Binding Assays and Modulatory Effects

Table 2: Binding Constants of a Zn(II) Complex of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid with BSA rsc.orgrsc.org

Biomolecule Binding Constant (K_sv) (M⁻¹)

Note: This table shows the Stern-Volmer quenching constant, which is indicative of the binding affinity.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of pyridine carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

Impact of Substituent Modifications on Biological Activity

SAR studies on various nicotinic acid derivatives have revealed key structural features that influence their activity. For instance, in a series of nicotinic acid derivatives synthesized as potential anti-inflammatory agents, the nature of the substituent on the amide nitrogen was found to be critical for activity. nih.gov Similarly, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives with fungicidal activity, substitutions on both the pyridine and thiophene (B33073) rings significantly impacted their efficacy. mdpi.com

For compounds related to this compound, modifications to the carboxylic acid group, such as conversion to amides or esters, would likely alter the compound's polarity, and consequently its pharmacokinetic and pharmacodynamic properties. Furthermore, the introduction of additional substituents on the pyridine ring could modulate electronic properties and steric hindrance, thereby affecting target binding.

Role of the 2,2,2-Trifluoroethyl Group in Target Recognition

The incorporation of trifluoromethyl and related trifluoroalkyl groups is a common strategy in medicinal chemistry to enhance a molecule's biological activity. nih.gov The trifluoroethyl group in this compound is expected to play a multifaceted role in target recognition.

Its high electronegativity can lead to favorable electrostatic interactions with biological targets. nih.gov The lipophilicity of the trifluoroethyl group can enhance membrane permeability and improve binding to hydrophobic pockets in enzymes or receptors. nih.gov Furthermore, the trifluoroethyl group can increase the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. mdpi.com In many reported cases, the presence of a trifluoromethyl or trifluoroethyl group is crucial for potent biological activity, and its replacement with a non-fluorinated alkyl group often leads to a significant decrease in efficacy. mdpi.com

Influence of Carboxylic Acid Functionalization on Activity Profile

The carboxylic acid group at the 3-position of the pyridine ring is a critical feature for the biological activity of this class of compounds, particularly as non-catalytic site integrase inhibitors (NCINIs). The presence of this acidic functional group plays a significant role in the molecule's interaction with its biological target. Modifications to this group, or its replacement with bioisosteres, can dramatically alter the compound's potency and pharmacokinetic properties.

Research into pyridine-based NCINIs has shown that the carboxylic acid is essential for potent antiviral activity. This functional group is believed to engage in key binding interactions within the target enzyme, HIV-1 integrase. The optimization of molecules in this series often involves maintaining the carboxylic acid while modifying other parts of the scaffold to enhance properties like metabolic stability and potency against resistant viral strains. For instance, derivatives are often evaluated as the free carboxylic acid, as this is typically the pharmacologically active form.

In Vitro and In Vivo (Non-Human) Biological Evaluation

The preclinical assessment of this compound derivatives has encompassed a range of non-human in vitro and in vivo studies to characterize their efficacy, target engagement, and pharmacokinetic properties.

Cellular Assays for Cytotoxicity or Efficacy

Cellular assays are fundamental in determining the antiviral efficacy of these compounds. For pyridine-based NCINIs, efficacy is often quantified by the half-maximal effective concentration (EC50) in cell-based assays that measure the inhibition of viral replication. For example, a luciferase reporter gene assay is a common method used to determine EC50 values.

One study on pyridine-based NCINIs, which are structurally related to this compound, demonstrated potent antiviral activity. A prototype molecule from this series, compound 2 , exhibited significant antiviral potency, although it showed a decrease in potency against certain clinically relevant viral variants. nih.gov The efforts to optimize this series focused on improving potency against these variants while maintaining other favorable properties. nih.gov

Table 1: In Vitro Antiviral Efficacy of a Pyridine-Based NCINI Derivative (Compound 20) nih.gov
CompoundTargetAssayEC50 (nM)Serum-Shifted EC50 (nM)
Compound 20HIV-1 (T124 Variant)Luciferase Reporter Gene Assay73730

Target Engagement Studies in Model Systems

While specific target engagement studies for this compound are not detailed in the provided information, the mechanism of action for the broader class of pyridine-based NCINIs involves binding to HIV-1 integrase. nih.gov X-ray crystallography studies on related compounds have confirmed their binding to this target. nih.gov The potency observed in cellular assays is a direct consequence of this target engagement, leading to the inhibition of viral replication.

Pharmacokinetic Profiling in Preclinical Models (non-human, focusing on metabolic stability)

The pharmacokinetic properties of pyridine-based NCINIs have been evaluated in preclinical animal models, such as rats, to assess their metabolic stability, clearance, and volume of distribution. A key focus in the development of these compounds has been to achieve a favorable pharmacokinetic profile, including low clearance to ensure adequate drug exposure.

Metabolic stability is often initially assessed in vitro using liver microsomes or hepatocytes from different species, including rats and humans. Compounds with low hepatic clearance in these assays are then progressed to in vivo pharmacokinetic studies. For instance, two compounds from the pyridine-based NCINI series demonstrated low levels of hepatic clearance in both human and rat hepatocyte incubations. nih.gov

Table 2: Pharmacokinetic Parameters of a Pyridine-Based NCINI Derivative (Compound 20) in Rats nih.gov
CompoundSpeciesCl (mL/min/kg)Vdss (L/kg)t1/2 (h)
Compound 20Rat7.40.30.8

Future Perspectives and Emerging Research Directions for 5 2,2,2 Trifluoroethyl Pyridine 3 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid is a foundational step for its broader investigation. Current synthetic strategies for related trifluoromethylpyridines often involve multi-step processes that may utilize harsh reagents or require significant energy input. jst.go.jpnih.gov Future research will likely focus on the development of novel synthetic methodologies that are both efficient and sustainable.

Key areas of exploration could include:

Direct C-H Trifluoroethylation: Investigating methods for the direct introduction of the trifluoroethyl group onto a pre-functionalized pyridine-3-carboxylic acid scaffold would represent a significant advancement in synthetic efficiency. researchgate.net

Catalytic Cross-Coupling Reactions: The use of transition-metal catalysis, for instance, copper-mediated reactions, could enable the coupling of a trifluoroethyl source with a suitable pyridine (B92270) precursor. researchgate.net

Flow Chemistry Approaches: Continuous flow synthesis could offer improved safety, scalability, and reaction control for the synthesis of this and related fluorinated heterocycles.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could lead to more sustainable and selective production methods.

A comparative table of potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Direct C-H Functionalization Atom economy, reduced step countRegioselectivity, catalyst development
Cross-Coupling Reactions Versatility, good functional group toleranceCatalyst cost and toxicity, reaction optimization
Flow Chemistry Enhanced safety, scalability, precise controlInitial setup cost, specialized equipment
Biocatalysis High selectivity, mild conditions, sustainabilityEnzyme discovery and engineering, substrate scope

Exploration of Undiscovered Reactivity Patterns

The interplay of the electron-withdrawing trifluoroethyl group and the pyridine ring is expected to impart unique reactivity to this compound. Future research should aim to systematically explore these reactivity patterns. The pyridine nitrogen can be quaternized or oxidized, and the carboxylic acid group can be converted to a wide range of derivatives such as esters, amides, and acid chlorides. rsc.org The trifluoroethyl group itself could potentially undergo elimination reactions under specific basic conditions.

Integration into Complex Polycyclic Systems

Pyridine carboxylic acids are valuable precursors for the construction of complex polycyclic and heterocyclic systems. mdpi.comresearchgate.netnih.gov The unique electronic and steric properties of this compound make it an attractive building block for the synthesis of novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

Future research in this area could involve:

Annulation Reactions: Utilizing the carboxylic acid and pyridine ring functionalities to build fused ring systems.

Multi-component Reactions: Developing one-pot syntheses that incorporate this compound to rapidly generate molecular complexity. mdpi.com

Supramolecular Chemistry: Exploring the self-assembly of this molecule into larger, ordered structures through non-covalent interactions.

The construction of such complex molecules could lead to the discovery of novel compounds with interesting biological activities or material properties. acs.orgacs.org

Advanced Computational Design of Derivatives with Tailored Properties

In silico methods are becoming increasingly powerful tools in chemical research. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound and its derivatives. auctoresonline.org

Future computational work could focus on:

Predicting Reactivity: Modeling reaction pathways to guide the development of new synthetic methods and to understand observed reactivity patterns.

Designing Functional Molecules: Using computational screening to design derivatives with specific electronic, optical, or biological properties. researchgate.netnih.govmalariaworld.org

Molecular Docking Studies: Predicting the binding affinity of derivatives to biological targets, such as enzymes or receptors, to guide the development of new therapeutic agents.

Expanding Applications in Emerging Fields of Chemical Biology and Materials Science

The introduction of fluorine atoms into organic molecules can significantly impact their biological activity and material properties. alfa-chemistry.comossila.com The trifluoroethyl group in this compound can enhance lipophilicity and metabolic stability, making its derivatives promising candidates for applications in chemical biology and materials science. nbinno.com

Potential emerging applications include:

Chemical Biology:

Bioimaging: Development of fluorescent probes for cellular imaging. The trifluoromethyl group can influence the photophysical properties of fluorophores. mdpi.com

Metabolic Labeling: Use as a building block for creating probes to study biological processes. acs.org

Materials Science:

Organic Electronics: Incorporation into organic light-emitting diodes (OLEDs) or other electronic devices, where the fluorinated group can influence electronic properties and device stability. nbinno.com

High-Performance Polymers: Use as a monomer or additive to create polymers with enhanced thermal stability, chemical resistance, and specific optical properties. nbinno.com

Liquid Crystals: Exploration as a component in liquid crystal mixtures, leveraging the unique properties of the fluorinated pyridine core. alfa-chemistry.com

The table below summarizes the potential impact of the trifluoroethyl group on the properties and applications of this compound.

PropertyPotential Influence of the Trifluoroethyl GroupPotential Applications
Lipophilicity IncreasedEnhanced cell permeability for biological probes and drugs
Metabolic Stability IncreasedImproved pharmacokinetic properties of drug candidates
Electronic Properties Electron-withdrawingTuning of photophysical properties for bioimaging and materials
Binding Affinity Can enhance interactions with biological targetsDevelopment of potent enzyme inhibitors or receptor ligands

Q & A

Basic: What are the recommended synthetic routes for 5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid, and how are reaction conditions optimized?

Answer:
A common synthesis involves hydrolysis of the ethyl ester precursor under basic conditions. For example, dissolving the ester in ethanol/water with NaOH (1:1 v/v) at room temperature for 1 hour, followed by acidification with HCl to isolate the carboxylic acid . Key parameters for optimization include reaction time, temperature (room temperature to 100°C), and stoichiometry of NaOH (typically 2 equivalents relative to the ester) . Purity is enhanced by controlling solvent ratios (e.g., ethanol-water mixtures) and employing magnesium sulfate for drying organic extracts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • LCMS : To confirm molecular weight (e.g., observed m/z 338 [M+H]+ for structurally similar compounds) and monitor reaction progress .
  • NMR : 1H/13C NMR for verifying the trifluoroethyl group (δ ~2.8–3.2 ppm for -CH2CF3) and pyridine ring protons (δ ~7.5–9.0 ppm) .
  • HPLC : For assessing purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Melting Point : Comparative analysis with related compounds (e.g., 287.5–293.5°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) ensures consistency .

Advanced: How does the trifluoroethyl substituent influence the compound’s pharmacokinetic and pharmacodynamic properties?

Answer:
The trifluoroethyl group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Fluorine’s electronegativity increases lipophilicity, improving membrane permeability, while its small atomic size minimizes steric hindrance during target binding. This group also alters pKa of the pyridine ring, affecting solubility and ionization under physiological conditions . Computational docking studies (using Protein Data Bank structures) suggest that the -CF3 group may form hydrophobic interactions with aryl hydrocarbon receptor-like domains .

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Answer:

  • Yield Discrepancies : Compare solvent systems (e.g., ethanol vs. THF), base concentrations (e.g., NaOH vs. KOH), and workup protocols (e.g., magnesium sulfate vs. sodium sulfate drying) . Statistical tools like Design of Experiments (DoE) can identify critical variables.
  • Biological Activity Variability : Validate assay conditions (e.g., cell line specificity, incubation time) and ensure compound purity via orthogonal methods (HPLC + LCMS). For example, residual solvents or byproducts (e.g., unhydrolyzed esters) may artificially inflate/deflate activity .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Pyridine Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 2-position to assess effects on acidity and binding affinity .
  • Trifluoroethyl Alternatives : Replace -CF3 with -CH2F or -CF2H to evaluate steric and electronic contributions .
  • Carboxylic Acid Bioisosteres : Substitute the -COOH group with tetrazoles or acyl sulfonamides to improve oral bioavailability while retaining hydrogen-bonding capacity .

Advanced: How can computational modeling guide the design of derivatives targeting specific enzymes?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) to predict binding modes of the trifluoroethyl group in hydrophobic pockets.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the pyridine ring for functionalization .
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity profiles of derivatives pre-synthesis .

Advanced: What are the challenges in scaling up the synthesis, and how are they addressed?

Answer:

  • Byproduct Formation : Optimize reaction stoichiometry (e.g., ≤2 eq. NaOH) to minimize over-hydrolysis or decarboxylation .
  • Purification : Use gradient recrystallization (e.g., ethanol/water) instead of column chromatography for cost-effective large-scale isolation .
  • Safety : Trifluoroethyl intermediates may release HF under harsh conditions; monitor pH and temperature during acidification .

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